5-amino-1-(2,3-dichlorophenyl)-1H-pyrazole-4-carbonitrile 5-amino-1-(2,3-dichlorophenyl)-1H-pyrazole-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 73594-95-3
VCID: VC8134038
InChI: InChI=1S/C10H6Cl2N4/c11-7-2-1-3-8(9(7)12)16-10(14)6(4-13)5-15-16/h1-3,5H,14H2
SMILES: C1=CC(=C(C(=C1)Cl)Cl)N2C(=C(C=N2)C#N)N
Molecular Formula: C10H6Cl2N4
Molecular Weight: 253.08 g/mol

5-amino-1-(2,3-dichlorophenyl)-1H-pyrazole-4-carbonitrile

CAS No.: 73594-95-3

Cat. No.: VC8134038

Molecular Formula: C10H6Cl2N4

Molecular Weight: 253.08 g/mol

* For research use only. Not for human or veterinary use.

5-amino-1-(2,3-dichlorophenyl)-1H-pyrazole-4-carbonitrile - 73594-95-3

Specification

CAS No. 73594-95-3
Molecular Formula C10H6Cl2N4
Molecular Weight 253.08 g/mol
IUPAC Name 5-amino-1-(2,3-dichlorophenyl)pyrazole-4-carbonitrile
Standard InChI InChI=1S/C10H6Cl2N4/c11-7-2-1-3-8(9(7)12)16-10(14)6(4-13)5-15-16/h1-3,5H,14H2
Standard InChI Key DZCJVPWQVLPDAS-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)Cl)Cl)N2C(=C(C=N2)C#N)N
Canonical SMILES C1=CC(=C(C(=C1)Cl)Cl)N2C(=C(C=N2)C#N)N

Introduction

Key Findings

5-Amino-1-(2,3-dichlorophenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound with a pyrazole core substituted by an amino group, cyano group, and 2,3-dichlorophenyl ring. Its synthesis involves Michael-type addition and cyclization reactions, yielding regiospecific products under mild conditions. Characterized by NMR, MS, and chromatographic methods, this compound exhibits potential in agrochemical and pharmaceutical applications due to its structural versatility and reactivity.

Chemical Identity and Structural Features

Molecular Formula: C10H6Cl2N4\text{C}_{10}\text{H}_{6}\text{Cl}_{2}\text{N}_{4}
Molecular Weight: 253.08 g/mol
CAS Number: 58791-83-6
IUPAC Name: 5-Amino-1-(2,3-dichlorophenyl)pyrazole-4-carbonitrile

The compound features a pyrazole ring with:

  • Amino group (-NH2_2) at position 5.

  • Cyano group (-CN) at position 4.

  • 2,3-Dichlorophenyl group at position 1.

The chlorine atoms at the 2- and 3-positions of the phenyl ring introduce steric and electronic effects, influencing reactivity and intermolecular interactions .

Synthesis and Reaction Mechanism

Synthetic Route

The compound is synthesized via a one-step reaction between (ethoxymethylene)malononitrile and 2,3-dichlorophenylhydrazine under reflux in ethanol or trifluoroethanol :

(Ethoxymethylene)malononitrile+2,3-DichlorophenylhydrazineReflux, N2EtOH/Trifluoroethanol5-Amino-1-(2,3-dichlorophenyl)-1H-pyrazole-4-carbonitrile+EtOH\text{(Ethoxymethylene)malononitrile} + \text{2,3-Dichlorophenylhydrazine} \xrightarrow[\text{Reflux, N}_2]{\text{EtOH/Trifluoroethanol}} \text{5-Amino-1-(2,3-dichlorophenyl)-1H-pyrazole-4-carbonitrile} + \text{EtOH}

Procedure:

  • Hydrazine neutralization (if using hydrochloride salts) with triethylamine at 0°C.

  • Cyclization: Reflux for 4–6 hours under nitrogen.

  • Purification: Column chromatography (hexane/ethyl acetate gradient).

Yield: 47–67% (similar to dichlorophenyl analogs) .

Reaction Mechanism

The reaction proceeds via:

  • Michael addition of the hydrazine’s amino group to the β-carbon of (ethoxymethylene)malononitrile.

  • Cyclization and aromatization to form the pyrazole ring .

Physicochemical Properties

PropertyValue/DescriptionSource
Melting Point163.5–164.8°C (predicted)
Density1.54 g/cm³
Boiling Point453.8°C (estimated)
SolubilitySoluble in DMSO, methanol, ethanol
LogP (Partition Coefficient)2.46 (similar to non-methyl analogs)

Spectroscopic Characterization

NMR Data

  • 1H^1\text{H} NMR (CDCl3_3, 300 MHz):

    • δ 7.72 (s, 1H, pyrazole-CH).

    • δ 7.10–7.45 (m, 3H, aromatic protons).

    • δ 4.70 (s, 2H, -NH2_2) .

  • 13C^{13}\text{C} NMR:

    • δ 152.1 (pyrazole-C3).

    • δ 113.4 (cyano-C).

    • δ 126.2–136.7 (aromatic carbons) .

Mass Spectrometry

  • ESI-MS: m/z 253.0 [M+H]+^+ .

Applications and Biological Activity

Pharmaceutical Relevance

  • Anticancer Activity: Dichlorophenyl pyrazoles exhibit cytotoxicity (e.g., IC50_{50} <10 µM against NCI-H23 cells) via tubulin inhibition.

  • Anti-inflammatory Activity: Pyrazole cores modulate COX-2 and LOX pathways .

Hazard StatementPrecautionary Measure
H315: Skin irritationWear gloves and protective clothing
H319: Eye irritationUse safety goggles
H335: Respiratory irritationUse fume hood

Storage: Room temperature, inert atmosphere .

Comparative Analysis with Analogous Compounds

CompoundMolecular WeightMelting Point (°C)Key Differences
5-Amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile253.08163.5–164.8Chlorine substitution pattern
5-Amino-1-(2,6-dichlorophenyl)-1H-pyrazole-4-carbonitrile253.08149–153Steric hindrance at 2,6-positions
5-Amino-3-methyl-1-(2,3-dichlorophenyl)-1H-pyrazole-4-carbonitrile267.11156–158Methyl group enhances lipophilicity

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